3-[(2-Methylphenyl)amino]-3-oxopropanoic acid
Overview
Description
Scientific Research Applications
Synthesis of Derivatives
3-(2-Iodophenyl)-3-oxopropanoic acid derivatives, which are structurally related to 3-[(2-Methylphenyl)amino]-3-oxopropanoic acid, have been efficiently reacted with various terminal alkynes to synthesize (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene] acetic acid derivatives. This synthesis involves the use of palladium and copper(I) iodide catalysts, providing a method for producing various acetic acid derivatives (Kobayashi et al., 2008).
Chemoenzymatic Reductions
D-Lactate dehydrogenase from Staphylococcus epidermidis can reduce a broad spectrum of 2-oxo acids, which are challenging for transition-metal-catalyzed reactions, with high enantioselectivity. This process provides a route to obtain enantiomerically pure phenyllactic acids, including derivatives of 3-aryl-2-oxopropanoic acids (Sivanathan et al., 2015).
Bioanalytical Methods
A novel molecule, Ethyl 3-(2-(4-fluorophenyl)amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, demonstrating potent acetylcholinesterase inhibition, has been analyzed using a developed bioanalytical method. This method, validated following the USFDA guidelines, included in vitro metabolite identification, offering insights into drug development and stability in human plasma (Nemani et al., 2018).
Antimicrobial Activity
N-Substituted-β-amino acid derivatives containing 3-[(2-hydroxyphenyl)amino]butanoic acids showed notable antimicrobial activity against various bacterial and fungal strains. This research highlights the potential of these derivatives in developing new antimicrobial agents (Mickevičienė et al., 2015).
Synthesis of Isoindolone Derivatives
3-[1-(4-Methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]propanoic acid was synthesized through a solvent-free method. This compound is a novel isoindolone derivative with potential biological activities, demonstrating the versatility of 3-oxopropanoic acid derivatives in synthesizing bioactive compounds (Csende et al., 2011).
properties
IUPAC Name |
3-(2-methylanilino)-3-oxopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-4-2-3-5-8(7)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSXBFLEXYCRRS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10506144 | |
Record name | 3-(2-Methylanilino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylanilino)-3-oxopropanoic acid | |
CAS RN |
78987-20-9 | |
Record name | 3-(2-Methylanilino)-3-oxopropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10506144 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.